(10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl) pyridine-3-carboxylate
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Overview
Description
(10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl) pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique spirocyclic structure, which often imparts interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl) pyridine-3-carboxylate can be achieved through a multi-step organic synthesis process. The key steps typically involve:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of functional groups: Hydroxyl, benzoyloxy, and carboxylate groups can be introduced through selective functionalization reactions.
Final assembly: The final compound is assembled through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl) pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl) pyridine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of multiple functional groups and a spirocyclic structure may impart interesting pharmacological properties.
Medicine
In medicine, (10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl) pyridine-3-carboxylate could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its spirocyclic structure could impart stability and rigidity, making it useful in the design of advanced materials.
Mechanism of Action
The mechanism of action of (10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl) pyridine-3-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: These compounds share the spirocyclic core structure, which imparts unique chemical and biological properties.
Benzoyloxy derivatives: Compounds with benzoyloxy groups often exhibit interesting pharmacological activities.
Pyridine carboxylates: These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry.
Uniqueness
(10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl) pyridine-3-carboxylate is unique due to its combination of a spirocyclic core, multiple functional groups, and a pyridine carboxylate moiety. This combination of features is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl) pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO8/c1-20-12-13-23(40-28(37)21-9-6-5-7-10-21)25-30(2)14-15-33(17-24(35)39-19-33)42-32(30,4)26(36)27(31(20,25)3)41-29(38)22-11-8-16-34-18-22/h5-12,16,18,23,25-27,36H,13-15,17,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUPMAARYESGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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